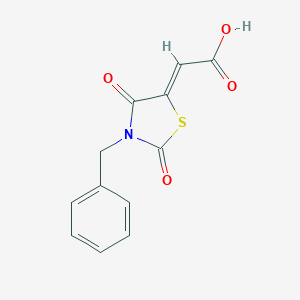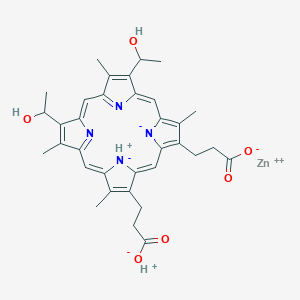
3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone, also known as EHT, is a chemical compound that has been studied for its potential therapeutic effects on the brain and nervous system. EHT was first discovered in 1986 by a group of researchers at the University of Bordeaux, France, who were investigating the properties of imidazolidinone derivatives.
Mecanismo De Acción
3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone is thought to work by inhibiting the activity of an enzyme called Fyn kinase, which has been implicated in the development of neurodegenerative diseases. By inhibiting Fyn kinase, 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone may be able to reduce the damage caused by oxidative stress and prevent the death of brain cells.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone can increase the levels of key proteins involved in synaptic function and plasticity, which are important for learning and memory. 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone has also been shown to increase the levels of a protein called Nrf2, which plays a key role in the body's antioxidant defense system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone is that it has not yet been extensively tested in human subjects, so its safety and efficacy in humans are still largely unknown.
Direcciones Futuras
There are several potential future directions for research on 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone. One area of interest is the potential use of 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone as a cognitive enhancer, as studies have suggested that it may be able to improve memory and learning in animal models. Additionally, further research is needed to determine the safety and efficacy of 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone in humans.
Métodos De Síntesis
The synthesis of 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone involves the reaction of 4-hydroxybenzaldehyde with ethyl cyanoacetate and ammonium thiocyanate in the presence of a base catalyst. The resulting product is then treated with methylamine to yield 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone.
Aplicaciones Científicas De Investigación
3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone has been studied for its potential neuroprotective effects in a variety of contexts. Research has suggested that 3-Ethyl-5-(4-hydroxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone may be able to protect against the damage caused by oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C13H14N2O2S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H14N2O2S/c1-3-15-12(17)11(14(2)13(15)18)8-9-4-6-10(16)7-5-9/h4-8,16H,3H2,1-2H3/b11-8- |
Clave InChI |
QKTLJPBZTLIGHH-FLIBITNWSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/N(C1=S)C |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)O)N(C1=S)C |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=C(C=C2)O)N(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)

![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)






![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)
